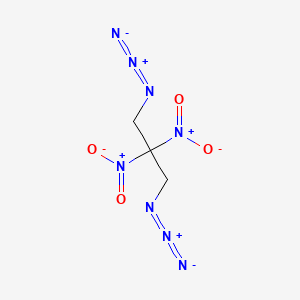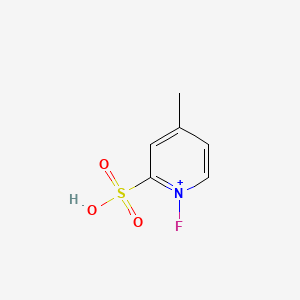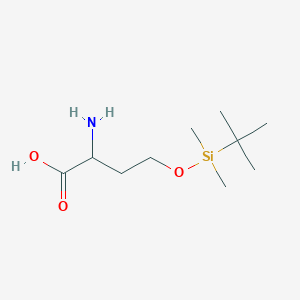
O-(tert-Butyldimethylsilyl)-L-homoserine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(tert-Butyldimethylsilyl)-L-homoserine is a compound that features a tert-butyldimethylsilyl (TBDMS) group attached to the amino acid L-homoserine. The TBDMS group is commonly used as a protecting group in organic synthesis to shield hydroxyl groups from unwanted reactions. This compound is particularly useful in the synthesis of peptides and other complex organic molecules due to its stability and ease of removal under mild conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-(tert-Butyldimethylsilyl)-L-homoserine typically involves the protection of the hydroxyl group of L-homoserine using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature. The general reaction scheme is as follows:
- Dissolve L-homoserine in DMF or DCM.
- Add TBDMS-Cl and imidazole or triethylamine to the solution.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and automated systems for reagent addition and product purification. The reaction conditions remain similar, but the process is optimized for higher yields and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
O-(tert-Butyldimethylsilyl)-L-homoserine can undergo various chemical reactions, including:
Oxidation: The TBDMS group is generally stable under oxidative conditions, but the homoserine moiety can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The TBDMS group can be replaced by other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like fluoride ions (from tetra-n-butylammonium fluoride, TBAF) can be used to remove the TBDMS group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, reduction can produce alcohols or amines, and substitution can result in the formation of new functionalized compounds.
Aplicaciones Científicas De Investigación
O-(tert-Butyldimethylsilyl)-L-homoserine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules. The TBDMS group provides protection for hydroxyl groups during multi-step synthesis.
Biology: The compound is used in the study of enzyme mechanisms and protein structure. The protected homoserine can be incorporated into peptides to investigate the role of specific residues in biological processes.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs. The TBDMS group helps in the selective modification of peptide chains.
Industry: The compound is used in the production of fine chemicals and advanced materials. Its stability and ease of removal make it valuable in various industrial processes.
Mecanismo De Acción
The mechanism of action of O-(tert-Butyldimethylsilyl)-L-homoserine primarily involves the protection of hydroxyl groups by the TBDMS group. The TBDMS group forms a stable silyl ether linkage with the hydroxyl group, preventing it from participating in unwanted reactions. The protection can be selectively removed by treatment with fluoride ions, which cleave the silyl ether bond and regenerate the free hydroxyl group. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl (TMS) ether: Less sterically hindered and less stable compared to TBDMS.
tert-Butyldiphenylsilyl (TBDPS) ether: More sterically hindered and more stable than TBDMS.
Triisopropylsilyl (TIPS) ether: Similar steric hindrance and stability to TBDMS.
Uniqueness
O-(tert-Butyldimethylsilyl)-L-homoserine is unique due to the balance it offers between stability and ease of removal. The TBDMS group provides sufficient steric hindrance to protect the hydroxyl group under various reaction conditions, while still being removable under mild conditions using fluoride ions. This makes it particularly useful in complex synthetic routes where selective protection and deprotection are required.
Propiedades
Fórmula molecular |
C10H23NO3Si |
|---|---|
Peso molecular |
233.38 g/mol |
Nombre IUPAC |
2-amino-4-[tert-butyl(dimethyl)silyl]oxybutanoic acid |
InChI |
InChI=1S/C10H23NO3Si/c1-10(2,3)15(4,5)14-7-6-8(11)9(12)13/h8H,6-7,11H2,1-5H3,(H,12,13) |
Clave InChI |
BKFGDICOIJEWPX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


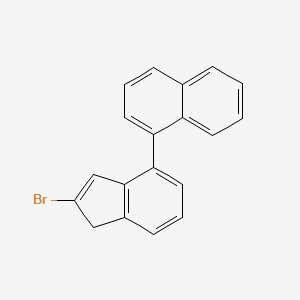
![methyl 7-[3-hydroxy-2-(4-hydroxy-4-methyloct-1-enyl)-5-oxocyclopentyl]heptanoate](/img/structure/B12514347.png)
![N-(2-Chloroethyl)-N'-[3-(2-hydroxyethyl)phenyl]urea](/img/structure/B12514352.png)
![4-{5-Aminoimidazo[1,5-c]pyrimidin-3-yl}benzonitrile](/img/structure/B12514358.png)
![5-[(3-Chloro-4-methylphenyl)methyl]-1,3-selenazolidine-2,4-dione](/img/structure/B12514359.png)

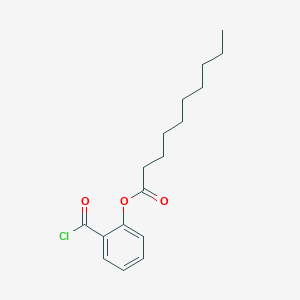
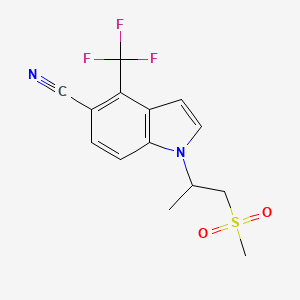
![N-(4-{2-[4-(2-{4-[bis(4-methoxyphenyl)amino]phenyl}ethenyl)phenyl]ethenyl}phenyl)-4-methoxy-N-(4-methoxyphenyl)aniline](/img/structure/B12514385.png)
![1H-Indole-1-acetamide, N-(5-chloro-2-pyridinyl)-2-[[[1-(1-methylethyl)-4-piperidinyl]amino]carbonyl]-](/img/structure/B12514393.png)
![Methyl [(1-azido-3-oxopropan-2-yl)oxy]acetate](/img/structure/B12514401.png)

